molecular formula C11H18N2O3 B14191691 Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 847776-91-4

Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14191691
CAS No.: 847776-91-4
M. Wt: 226.27 g/mol
InChI Key: UGCQJQHGKXALCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethoxyethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Pyrazole-5-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-ethoxyethyl)-1H-pyrazole-5-carboxylate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide

Uniqueness

Ethyl 3-(1-ethoxyethyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and research applications .

Properties

CAS No.

847776-91-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 5-(1-ethoxyethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-5-15-8(3)9-7-10(13(4)12-9)11(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

UGCQJQHGKXALCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=NN(C(=C1)C(=O)OCC)C

Origin of Product

United States

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